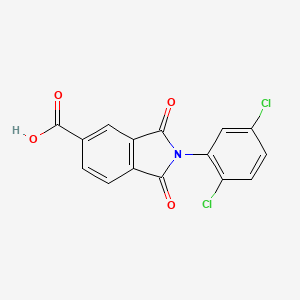

2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

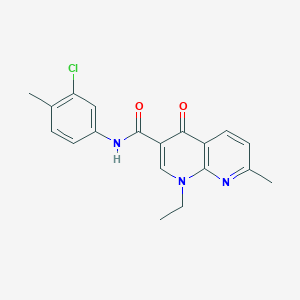

The compound “2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid” is a complex organic molecule. It contains a dichlorophenyl group, an isoindoline group (a type of heterocyclic compound), and a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the dichlorophenyl group, the isoindoline group, and the carboxylic acid group. These groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The dichlorophenyl group might undergo electrophilic aromatic substitution reactions, while the carboxylic acid group could participate in various acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the carboxylic acid group would likely make the compound acidic and polar .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Cross-Coupling

2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid: may be utilized in the Suzuki–Miyaura cross-coupling process. This reaction is a pivotal method for forming carbon–carbon bonds in the field of organic chemistry. The presence of the dichlorophenyl group in the compound suggests that it could act as an electrophilic partner, reacting with organoboron reagents under palladium catalysis .

Antibacterial Properties

Research indicates potential antibacterial applications for compounds similar to 2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid . The dichlorophenyl moiety can contribute to the antibacterial activity, possibly by interacting with bacterial cell walls or disrupting essential bacterial enzymes.

Antiparasitic Effects

Compounds with structural similarities have been explored for their antiparasitic effects. The dichlorophenyl group could enhance the compound’s ability to interfere with the metabolic processes of parasites such as Leishmania and Trypanosoma species, offering a pathway for the development of new antiparasitic drugs.

Urease Inhibition

The dichlorophenyl component is associated with urease inhibition, which is crucial in the treatment of diseases caused by urease-producing bacteria. This application is particularly relevant in the design of drugs aimed at combating gastrointestinal infections and related disorders .

Synthetic Chemistry

The compound’s structure is conducive to various synthetic chemistry applications. It could serve as a precursor or intermediate in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The biguanide core structure linked to the dichlorophenyl group suggests that this compound could be significant in molecular structure analysis. Its ability to form hydrogen bonds makes it a candidate for studying interactions with biological molecules.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2,5-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7Cl2NO4/c16-8-2-4-11(17)12(6-8)18-13(19)9-3-1-7(15(21)22)5-10(9)14(18)20/h1-6H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPULTEWMPQHULS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B2895703.png)

![(E)-4-(Dimethylamino)-N-[2-(oxan-4-yl)prop-2-enyl]but-2-enamide](/img/structure/B2895707.png)

![N-(3-methoxybenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2895713.png)

![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B2895719.png)

![Tert-butyl N-[(4-amino-1-benzylpiperidin-4-yl)methyl]carbamate](/img/structure/B2895720.png)

![2-[(3-methoxybenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2895724.png)